Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a methyl ester group at the 3rd position. It is widely used as a pharmaceutical intermediate and has significant applications in medicinal chemistry due to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically proceeds via a one-pot tandem cyclization and bromination process. The cyclization to form the imidazo[1,5-a]pyridine ring is promoted by the addition of tert-butyl hydroperoxide (TBHP), and the bromination occurs without the need for a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as metal-free oxidation and photocatalysis, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Cyclization Reactions: The imidazo[1,5-a]pyridine ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include TBHP for oxidation, various nucleophiles for substitution, and transition metal catalysts for cyclization. The reaction conditions are typically mild, and the reactions can be carried out in solvents such as toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic structures .
Scientific Research Applications
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another member of the imidazopyridine family with similar biological activity but different substitution patterns.
Imidazo[1,2-b]pyridazine: A related compound with a different ring structure and unique properties.
Uniqueness
Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl ester group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-5-7-4-6(10)2-3-12(7)8/h2-5H,1H3 |
InChI Key |
QORQDILULLBUKP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2N1C=CC(=C2)Br |
Origin of Product |
United States |
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